N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which is recognized for its diverse biological activities. The compound is characterized by a quinazoline core substituted with a methoxyphenyl and a phenyl group at specific positions. This structural arrangement is significant for its potential applications in medicinal chemistry, particularly as an enzyme inhibitor and in cancer therapy.
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine can be classified as:
The synthesis of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:
The synthesis can be performed using traditional batch methods or more advanced techniques such as continuous flow reactors, which enhance efficiency and scalability while adhering to green chemistry principles.
The molecular structure of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine features:
Key structural data includes:
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine can participate in several chemical reactions:
The conditions for these reactions often involve specific solvents and temperatures to ensure optimal yields:
The mechanism of action for N-(4-methoxyphenyl)-4-phenylquinazolin-2-amino primarily involves its ability to interact with specific enzymes or receptors within biological systems. By binding to active sites on these targets, it can inhibit enzyme activity, thereby disrupting critical cellular pathways that may lead to therapeutic effects such as anti-inflammatory or anticancer outcomes .
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine typically exhibits:
Key chemical properties include:
Relevant analyses such as FTIR and NMR confirm the presence of functional groups and structural integrity post-synthesis .
N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine has several scientific applications:
Quinazoline chemistry originated in 1869 with Griess's synthesis of a 2-cyano-3,4-dihydro-4-oxoquinazoline derivative from anthranilic acid and cyanogens. The systematic exploration of quinazoline's therapeutic potential began significantly later. Gabriel and Colman's foundational work in 1903 laid the groundwork for understanding the physicochemical properties of these heterocycles [8]. The mid-20th century witnessed a surge in interest, driven by the isolation of naturally occurring quinazoline alkaloids like febrifugine (displaying antimalarial properties) and vasicinone (a bronchodilator). These natural products served as structural blueprints for synthetic efforts [5] [8].
The late 20th and early 21st centuries marked the golden age of quinazoline-based drugs, particularly in oncology and hypertension. The 4-anilinoquinazoline motif proved crucial for kinase inhibition. Gefitinib (2003) and Erlotinib (2004), both EGFR tyrosine kinase inhibitors for non-small cell lung cancer, exemplify the clinical translation of this scaffold. Lapatinib (2007), a dual EGFR/HER2 inhibitor for breast cancer, further cemented the quinazoline core as indispensable in targeted cancer therapy [2] [5]. Beyond oncology, quinazoline derivatives like prazosin and doxazosin (alpha-1 adrenergic antagonists) became first-line treatments for hypertension and benign prostatic hyperplasia, demonstrating the scaffold's applicability across therapeutic areas [5] [8]. N-(4-Methoxyphenyl)-4-phenylquinazolin-2-amine emerges within this historical trajectory as a synthetic analogue designed to leverage the established bioactivity of the quinazoline core while probing the impact of specific N2 and C4 substituents.
Table 1: Key Milestones in Quinazoline-Based Drug Development
Time Period | Key Development | Representative Compound(s) | Therapeutic Area |
---|---|---|---|
1869 | First synthesis of a quinazoline derivative | 2-Cyano-3,4-dihydro-4-oxoquinazoline | N/A (Chemical curiosity) |
Early 1900s | Systematic physicochemical studies | Basic quinazoline structure | Foundation for SAR |
Mid-20th Century | Isolation of bioactive natural alkaloids | Febrifugine, Vasicinone | Antimalarial, Respiratory |
1980s-1990s | Introduction of antihypertensive agents | Prazosin, Doxazosin | Hypertension, BPH |
2000s-Present | FDA approval of kinase inhibitors | Gefitinib, Erlotinib, Lapatinib, Afatinib | Oncology (NSCLC, Breast Cancer) |
21st Century | Exploration of novel derivatives | N-(4-Methoxyphenyl)-4-phenylquinazolin-2-amine | Targeted cancer therapy, Inflammation |
The quinazoline core (C₈H₆N₂) is a planar, electron-deficient bicyclic aromatic system. Its significance in drug design stems from several key structural and electronic features:
Table 2: Physicochemical and Biopharmaceutical Properties of Quinazoline Cores vs. Target Compound
Property | Basic Quinazoline Core (C₈H₆N₂) | 4(3H)-Quinazolinone Core (C₈H₆N₂O) | N-(4-Methoxyphenyl)-4-phenylquinazolin-2-amine (C₂₁H₁₇N₃O) |
---|---|---|---|
Molecular Weight | 130.15 g/mol | 146.15 g/mol | 327.4 g/mol |
Formula | C₈H₆N₂ | C₈H₆N₂O | C₂₁H₁₇N₃O |
cLogP | ~1.5 | ~1.1 | ~5.1 |
H-Bond Donors | 0 | 1 (if NH) | 1 (N-H) |
H-Bond Acceptors | 2 | 3 | 4 (N¹, N³, OCH₃, exocyclic N) |
Polar Surface Area (Ų) | ~25.8 | ~45.8 | ~36.6 |
Rotatable Bonds | 0 | 0 | 3 (Anilino N-Ph, O-CH₃, Ph-CH) |
Aromatic Heavy Atoms | 10 | 10 | 18 |
Key Structural Feature | Unsubstituted fused ring | Keto group at C4 | N2-(4-Methoxyphenyl), C4-Phenyl substituents |
The specific substitution pattern of N-(4-methoxyphenyl)-4-phenylquinazolin-2-amine is not arbitrary; both the N-(4-methoxyphenyl) group at position 2 and the 4-phenyl group at position 4 are critical determinants of its biological interactions and activities, primarily in anticancer and anti-inflammatory contexts.
Table 3: Impact of Substituents on Biological Activity of Quinazoline Derivatives
Substituent | Key Physicochemical Effects | Primary Biological Contributions | Evidence from Related Compounds |
---|---|---|---|
N2-(4-Methoxyphenyl) | • Increases lipophilicity (cLogP) • Adds H-bond acceptor (OCH₃) • Modulates electron density on anilino N & core | • Enhanced kinase binding via H-bonding • Improved COX-2 selectivity • Moderate cellular permeability | • Kinase Inhibition: Morpholino-quinazolines with p-OMe showed potent EGFR-PI3K pathway inhibition in H1975 cells [2]. • COX-2 Selectivity: 2-Morpholinyl-N-(p-methoxyphenyl)quinazolin-4-amine analogs showed superior anti-inflammatory activity vs. indomethacin [3]. |
4-Phenyl | • Significantly increases lipophilicity & molecular weight • Adds large hydrophobic surface area • Enhances rigidity | • Occupies hydrophobic pockets in kinases (e.g., EGFR) • Strengthens π-π stacking with target residues • Disrupts downstream survival signaling (PI3K-Akt) | • Core feature in EGFR TKIs (Gefitinib, Erlotinib - though typically halogenated aniline at N1, not C4 phenyl). • Brominated analogs at C6 retain core binding features [4]. • Derivatives showed antiproliferative activity against diverse cancer cell lines (H1975, PC-3, MDA-MB-231) [2] [5]. |
Combined Effect | • High lipophilicity requires formulation strategies • Planar structure facilitates target binding | • Synergistic targeting of kinase ATP pockets • Potential dual anticancer/anti-inflammatory profile • Disruption of key signaling pathways (EGFR-PI3K) | • Compound A9-7 (ALX-171) (structurally similar disubstituted quinazolinone) showed potent mGlu7 NAM activity (IC50 6.14 µM) and in vivo efficacy in schizophrenia models, demonstrating scaffold versatility [6]. • SAR studies confirm critical role of both substituents for optimal activity [2] [3]. |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: